4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
The compound “4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as a cyclic compound, which consists of two different elements: carbon and oxygen. Thiazole, on the other hand, is a similar heterocyclic compound that contains nitrogen and sulfur .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate reactions, followed by their combination. The benzofuran could potentially be synthesized through a method involving biomimetic oxidative coupling . The thiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzofuran and thiazole rings. These rings would likely be connected by a carbon chain, with the methyl group and amine group attached to the thiazole ring .Chemical Reactions Analysis
As a complex organic molecule, “this compound” would likely undergo a variety of chemical reactions. The presence of the amine group could make it a potential nucleophile, meaning it could donate a pair of electrons to form a new bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Biological Agents
A protocol for synthesizing derivatives of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, including Schiff bases and thiazolidinone derivatives, has been developed. These compounds have been screened for their antimicrobial and analgesic activity (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Antifungal and Antibacterial Activity
Synthesized derivatives of 2-amino-4-(2,3-dihydro-2-methylbenzofuran-5-yl) thiazole have shown marginal activity against fungal and bacterial strains (V. K. Ahluwalia, K. Arora, & G. Kaur, 1986).
Synthesis and Antimicrobial Activity of Imidazothiazole Derivatives
A series of imidazothiazole derivatives, synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanones and thiazol-2-amines, displayed promising antimicrobial activities (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).
Synthesis and Characterization of 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines
Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antibacterial and antifungal activities. Some hybrids showed activity comparable to standard antibiotics (V. Reddy & K. R. Reddy, 2010).
Facile Synthesis and Antimicrobial Activities of Triazolo-Thiadiazoles
A novel series of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties showed promising antimicrobial activities when compared with the standard drug Chloramphenicol (M. Idrees, S. Kola, & N. Siddiqui, 2019).
Mechanism of Action
Target of Action
The primary targets of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine are yet to be identified . Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzofuran compounds .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of similar benzofuran compounds, it is likely that this compound could have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Future Directions
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)9-2-3-10-8(6-9)4-5-15-10/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJDMVLVRZGOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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